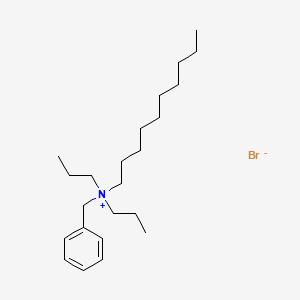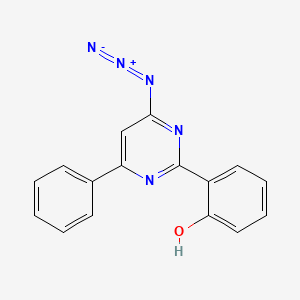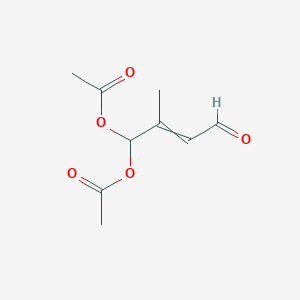![molecular formula C8H8Cl2O3S2 B14392849 [Dichloro(methanesulfonyl)methanesulfinyl]benzene CAS No. 89986-80-1](/img/structure/B14392849.png)
[Dichloro(methanesulfonyl)methanesulfinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Dichloro(methanesulfonyl)methanesulfinyl]benzene is an organosulfur compound that features both sulfonyl and sulfinyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Dichloro(methanesulfonyl)methanesulfinyl]benzene typically involves the chlorination of methanesulfonic acid followed by further functionalization. One common method includes the reaction of methanesulfonic acid with thionyl chloride or phosgene to produce methanesulfonyl chloride . This intermediate can then be further reacted with appropriate reagents to introduce the sulfinyl group and attach it to a benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[Dichloro(methanesulfonyl)methanesulfinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl and sulfonyl groups can be reduced to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces sulfide derivatives.
Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[Dichloro(methanesulfonyl)methanesulfinyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [Dichloro(methanesulfonyl)methanesulfinyl]benzene exerts its effects involves its electrophilic nature. The sulfonyl and sulfinyl groups can act as electrophiles, facilitating reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the sulfinyl group.
Benzene derivatives: Various benzene derivatives with different functional groups can be compared based on their reactivity and applications.
Eigenschaften
CAS-Nummer |
89986-80-1 |
|---|---|
Molekularformel |
C8H8Cl2O3S2 |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
[dichloro(methylsulfonyl)methyl]sulfinylbenzene |
InChI |
InChI=1S/C8H8Cl2O3S2/c1-15(12,13)8(9,10)14(11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
ORRBZMUHYYFJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(S(=O)C1=CC=CC=C1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)


![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)

![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)

![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)

![N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392835.png)
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)

